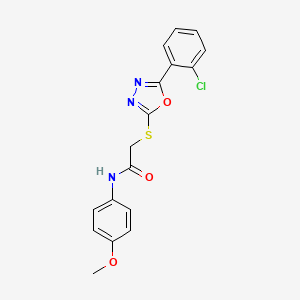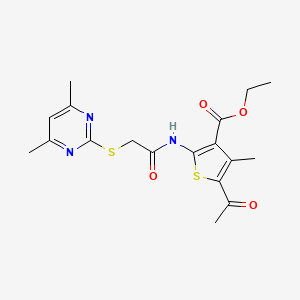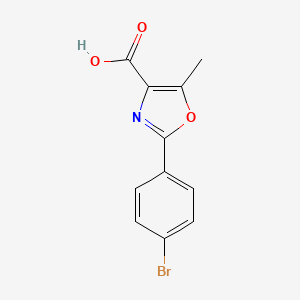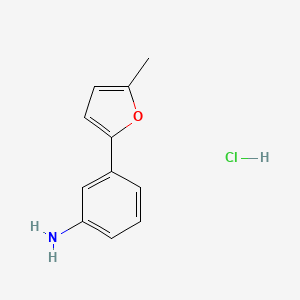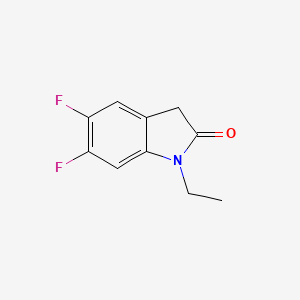
1-Ethyl-5,6-difluoroindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5,6-difluoroindolin-2-one is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-5,6-difluoroindolin-2-one can be synthesized through several methods, including:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Bartoli Indole Synthesis: This method involves the reaction of nitroarenes with vinyl Grignard reagents, followed by cyclization to form indoles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-5,6-difluoroindolin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, sulfonyl chlorides, and other electrophiles.
Major Products:
Oxidation: Oxindoles.
Reduction: Reduced indole derivatives.
Substitution: Functionalized indole derivatives.
Applications De Recherche Scientifique
1-Ethyl-5,6-difluoroindolin-2-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Ethyl-5,6-difluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-Ethylindolin-2-one: Lacks the difluoro substituents, resulting in different chemical and biological properties.
5,6-Difluoroindolin-2-one: Lacks the ethyl group, affecting its reactivity and applications.
1-Methyl-5,6-difluoroindolin-2-one: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its properties.
Uniqueness: 1-Ethyl-5,6-difluoroindolin-2-one is unique due to the presence of both ethyl and difluoro substituents, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C10H9F2NO |
|---|---|
Poids moléculaire |
197.18 g/mol |
Nom IUPAC |
1-ethyl-5,6-difluoro-3H-indol-2-one |
InChI |
InChI=1S/C10H9F2NO/c1-2-13-9-5-8(12)7(11)3-6(9)4-10(13)14/h3,5H,2,4H2,1H3 |
Clé InChI |
NLJJBFWIUSAJOV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)CC2=CC(=C(C=C21)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


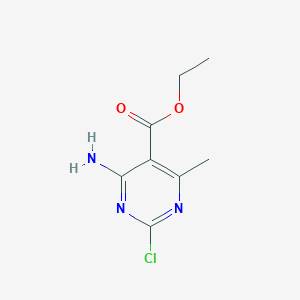
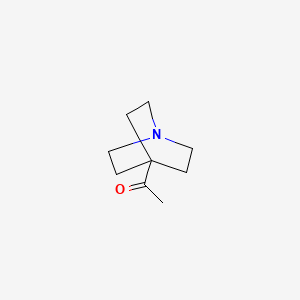
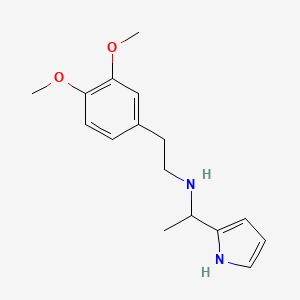


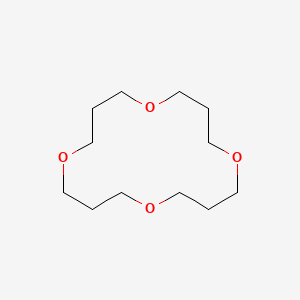
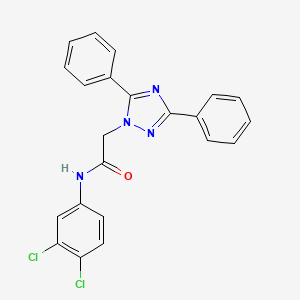
![2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole](/img/structure/B11774180.png)

![2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate](/img/structure/B11774195.png)
